molecular formula C18H21NO4 B11085143 8-butoxycarbonyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

8-butoxycarbonyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No.: B11085143
M. Wt: 315.4 g/mol
InChI Key: VDXRBMQGNOBXBK-UHFFFAOYSA-N
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Description

8-(Butoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a cyclopenta[c]quinoline core, which is a fused ring system, and is functionalized with butoxycarbonyl and carboxylic acid groups.

Preparation Methods

The synthesis of 8-(butoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

8-(Butoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional ketone or aldehyde groups, while reduction may produce alcohol derivatives.

Mechanism of Action

The mechanism of action of 8-(butoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in disease pathways or bind to receptors to modulate biological responses . The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar compounds to 8-(butoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid include other quinoline derivatives such as:

The uniqueness of 8-(butoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

8-butoxycarbonyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

InChI

InChI=1S/C18H21NO4/c1-2-3-9-23-18(22)11-7-8-15-14(10-11)12-5-4-6-13(12)16(19-15)17(20)21/h4-5,7-8,10,12-13,16,19H,2-3,6,9H2,1H3,(H,20,21)

InChI Key

VDXRBMQGNOBXBK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C(=O)O

Origin of Product

United States

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